反式-N-苄氧羰基 3-羟基-2-(2-氧代丙基)哌啶

描述

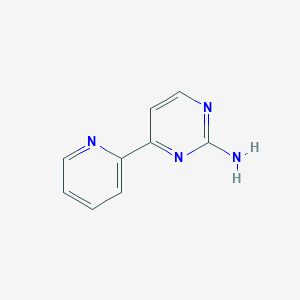

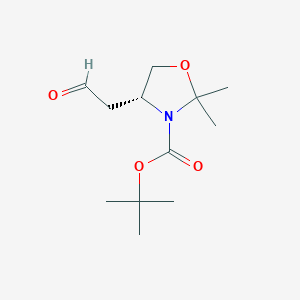

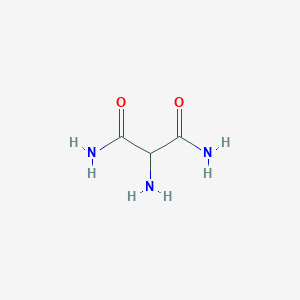

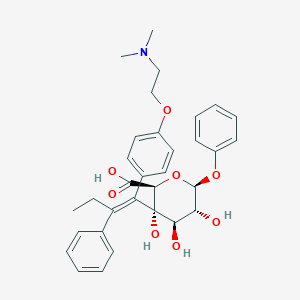

The compound "trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine" is a piperidine derivative, which is a class of organic compounds characterized by a six-membered ring containing five methylene groups and one amine nitrogen. Piperidine derivatives are of significant interest in pharmaceutical research due to their presence in various bioactive molecules and potential therapeutic applications.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, a novel asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of a potent protein kinase inhibitor, was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49% . This suggests that similar synthetic routes could be applicable for the synthesis of "trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine."

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. In one study, the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists was investigated . By limiting the rotational degrees of freedom of the N-substituent, researchers were able to derive conformationally restricted analogues with high affinity toward the mu-opioid receptor. This indicates that the molecular structure, particularly the conformation of the N-substituent, plays a significant role in the biological activity of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, the synthesis of N-benzyl-3-piperidone and its conversion to N-benzyl-3-aryl-3-hydroxy-piperidines was described, and upon catalytic debenzylation, the derivatives with a free hydroxyl group showed normal behavior, whereas the O-acylated derivatives lost the acyloxy group due to hydrogenolysis . This demonstrates the reactivity of the hydroxyl and acyloxy groups in piperidine derivatives, which could be relevant for the chemical reactions involving "trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine."

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and stereochemistry. The enzymatic asymmetrization of a piperidine system was reported, where hydrolysis of N-benzyloxycarbonyl-cis-2,6-(acetoxymethyl)piperidine using Aspergillus niger lipase yielded the corresponding 2R, 6S mono-acetate with high optical purity . This highlights the potential for enzymatic methods to produce optically active piperidines with specific physical and chemical properties.

科学研究应用

1. 发散不对称合成

Olofsson 等人 (2006 年) 的一项研究描述了具有显着药理特性的各种 3,5-二氧代哌啶的发散合成。该合成包括使用酶和 Ru 催化的反应将外消旋/内消旋二醇混合物转化为顺式-(3R,5S)-二乙酸酯,展示了一种以高非对映选择性和产率获得特定哌啶衍生物的方法 (Olofsson 等人,2006 年)。

2. 合成反式-4-氨基甲基-哌啶-3-醇结构单元的途径

Gijsen 等人 (2008 年) 开发了两种非对映选择性路线来合成反式-3,4-二取代哌啶。这些方法突出了引入 3,4-反式构型和 N-苄基-3,4-环氧-哌啶的区域选择性开环的过程,这对于创建具有所需取代模式的特定哌啶衍生物很有用 (Gijsen 等人,2008 年)。

3. Mu 阿片受体拮抗剂的生物活性构象

Le Bourdonnec 等人 (2006 年) 的研究重点是阐明一类特定的 mu 阿片受体拮抗剂的生物活性构象,其中包括反式-3,4-二甲基-4-(3-羟苯基)哌啶。这项研究有助于理解影响配体结合和受体识别的结构特征 (Le Bourdonnec 等人,2006 年)。

4. Beauveria bassiana 的生物羟基化

Aitken 等人 (1998 年) 使用真菌 Beauveria bassiana 研究了 N-苄氧羰基 (Cbz) 保护的哌啶的生物羟基化。这项研究突出了羟基化的区域特异性,主要产生 4-羟基化的哌啶产物,展示了一种修改哌啶结构的生物学方法 (Aitken 等人,1998 年)。

5. 正交保护哌啶的合成

Czajgucki 等人 (2003 年) 描述了合成正交保护的 4,5-二氨基-3-羟基戊酸的方法。这些合成对于产生依地那肽类似物具有重要意义,展示了哌啶衍生物在合成复杂分子中的多功能性 (Czajgucki 等人,2003 年)。

作用机制

Mode of Action

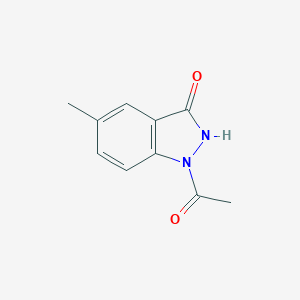

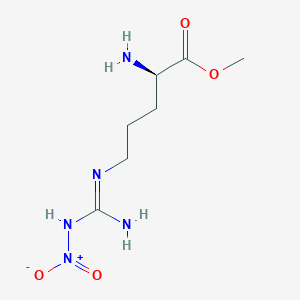

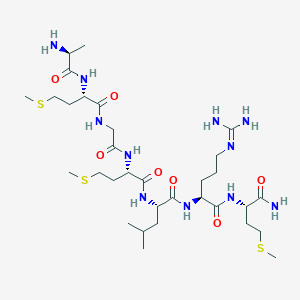

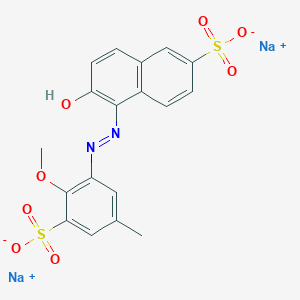

As an intermediate in the synthesis of Halofuginone, it contributes to the overall biological activity of the final compound

Biochemical Pathways

Halofuginone inhibits the development of Th17 cells and the synthesis of collagen type I, impacting the immune response and tissue remodeling processes .

Result of Action

As an intermediate in the synthesis of Halofuginone, its contribution to the overall effects of the final compound is significant . Halofuginone has anti-inflammatory, anti-fibrotic, and anti-cancer effects .

属性

IUPAC Name |

benzyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12(18)10-14-15(19)8-5-9-17(14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,14-15,19H,5,8-11H2,1H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZQCUOKMRKTCQ-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153820 | |

| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine | |

CAS RN |

1091605-50-3 | |

| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1091605-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。